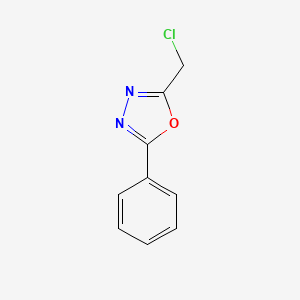

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLNTFQAHIRTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311024 | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33575-83-6 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33575-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 235938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033575836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33575-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its favorable metabolic stability and electronic properties.[1][2] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, a versatile intermediate for further chemical elaboration. We will explore the causal logic behind the selected two-step synthetic pathway, present a self-validating experimental protocol, and detail the analytical techniques required to confirm the structure and purity of the target compound. This document is intended to serve as a practical and authoritative resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

Heterocyclic compounds are fundamental building blocks in the development of novel therapeutic agents, and the 1,3,4-oxadiazole ring is a particularly privileged structure.[3] Its unique arrangement of atoms imparts a high degree of aromaticity and stability. The oxadiazole ring often acts as a bioisostere for ester and amide functionalities, enhancing pharmacokinetic properties such as hydrolytic stability and oral bioavailability.[2]

The target molecule, this compound, is of particular interest. The phenyl group at the 5-position provides a lipophilic anchor and a site for further aromatic substitution, while the chloromethyl group at the 2-position is a reactive electrophilic handle. This functionality allows for straightforward nucleophilic substitution reactions, enabling the facile introduction of various side chains and the construction of diverse molecular libraries for biological screening.[4]

Synthetic Strategy and Mechanistic Rationale

The most common and reliable method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5][6] This approach was selected for its efficiency, high yields, and the use of readily accessible starting materials.

The synthesis of this compound is efficiently achieved in two primary steps:

-

Acylation: Reaction of benzohydrazide with chloroacetyl chloride to form the key intermediate, N'-(2-chloroacetyl)benzohydrazide.

-

Cyclodehydration: Ring closure of the diacylhydrazine intermediate using a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole.[7][8]

Phosphorus oxychloride is the reagent of choice for the cyclization step due to its high oxophilicity and efficacy in promoting the dehydration of amides under thermal conditions, leading to clean product formation.[9]

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide (Intermediate 4)

-

Rationale: This step involves the nucleophilic attack of the terminal nitrogen of benzohydrazide onto the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed at reduced temperature to control the exothermicity and prevent side reactions.[4][10]

-

Procedure:

-

To a stirred solution of benzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in heptane. The disappearance of the benzohydrazide spot indicates reaction completion.

-

Upon completion, filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

-

Triturate the resulting crude solid with cold diethyl ether, filter, and dry under vacuum to obtain N'-(2-chloroacetyl)benzohydrazide as a white solid, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The diacylhydrazine intermediate undergoes intramolecular cyclodehydration upon heating with phosphorus oxychloride. The mechanism involves the activation of the amide carbonyls by POCl₃, followed by nucleophilic attack of the other amide nitrogen and subsequent elimination of water and phosphate byproducts to form the stable aromatic oxadiazole ring.[7][8]

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add N'-(2-chloroacetyl)benzohydrazide (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC (30% ethyl acetate in heptane). The formation of a new, less polar spot indicates product formation.

-

After completion, allow the mixture to cool to room temperature.

-

Crucial Workup Step: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The product will precipitate as a solid.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.[11]

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Analytical Data

| Property | Observed Data |

| Chemical Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol [12] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 110-115 °C (subject to purity) |

| CAS Number | 33575-83-6[12] |

Spectroscopic Data Interpretation

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is a key tool for confirming the cyclization. The spectrum of the final product should show the disappearance of N-H stretches (~3200-3300 cm⁻¹) and the amide C=O stretch (~1640-1680 cm⁻¹) from the intermediate. Key characteristic peaks for the product include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation. The spectra should be clean, with integrations matching the proposed structure.

-

¹H NMR (CDCl₃, 400 MHz), δ (ppm):

-

8.10 - 8.05 (m, 2H): Protons on the phenyl ring ortho to the oxadiazole.

-

7.55 - 7.45 (m, 3H): Protons on the phenyl ring meta and para to the oxadiazole.

-

4.85 (s, 2H): The characteristic singlet for the chloromethyl (-CH₂Cl) protons. The downfield shift is due to the electronegativity of the chlorine atom and the adjacent oxadiazole ring.[11][14]

-

-

¹³C NMR (CDCl₃, 100 MHz), δ (ppm):

-

~165.1, ~164.8: Carbons of the oxadiazole ring (C2 and C5).

-

~131.9, ~129.2, ~127.0, ~124.0: Carbons of the phenyl ring.

-

~35.5: Carbon of the chloromethyl (-CH₂Cl) group.

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

EI-MS (m/z): The spectrum should show a molecular ion peak [M]⁺ at 194 and an [M+2]⁺ peak at 196 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.[12]

-

Key Fragmentation: A common fragmentation pathway involves the loss of the chloromethyl group, leading to a fragment at m/z 145.

-

Safety, Handling, and Storage

-

Hazard Identification: This compound is classified as hazardous. GHS hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation).[12]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene). Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound from commercially available starting materials. The detailed protocol, coupled with a comprehensive characterization strategy, provides researchers with a reliable framework for obtaining this valuable synthetic intermediate. The established analytical data serves as a benchmark for ensuring the quality and identity of the synthesized material, enabling its confident use in subsequent research and development endeavors.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2021). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2021). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Tetrahedron Letters. Retrieved January 4, 2026, from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Approaches to oxadiazole synthesis from monoacyl hydrazide. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). Springer. Retrieved January 4, 2026, from [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Pak. J. Pharm. Sci.. Retrieved January 4, 2026, from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Omega. Retrieved January 4, 2026, from [Link]

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C9H7ClN2O | CID 314941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. applications.emro.who.int [applications.emro.who.int]

Spectroscopic Elucidation of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: A High-Resolution NMR-Based Structural Analysis

An In-Depth Technical Guide

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents due to its wide range of pharmacological activities.[1][2][3][4][5] The precise and unambiguous structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This technical guide provides an in-depth, field-proven methodology for the spectroscopic analysis of a key derivative, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and detail the interpretation of ¹H and ¹³C NMR spectra for complete structural confirmation.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

Heterocyclic compounds form the bedrock of many pharmaceuticals, and the 1,3,4-oxadiazole ring is a particularly significant five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][4] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4] The compound this compound serves as a critical building block, where the reactive chloromethyl group allows for further synthetic modifications to explore and optimize biological activity.[6][7] Accurate structural elucidation is the non-negotiable first step in this process, for which NMR spectroscopy is the most powerful and definitive tool.[8][9][10]

The NMR Analytical Workflow: A Self-Validating System

The structural elucidation of a novel or synthesized compound is not a linear process but a logical, iterative workflow. Each step provides data that informs the next, creating a self-validating loop that culminates in an unambiguous structural assignment.

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural analysis.

3.1. Materials and Equipment

-

Analyte: 5-10 mg of purified this compound.

-

Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Equipment: High-quality 5 mm NMR tube, Pasteur pipette with a glass wool plug, small vial.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[11]

-

Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃) to the vial. Vortex gently to ensure complete dissolution. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its relatively clean spectral window.

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the constriction. This step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and thus spectral resolution.

-

Transfer: Filter the solution directly into the NMR tube. The final sample depth should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.3. Spectrometer Setup and Data Acquisition

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is crucial for achieving sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: ~12 ppm (centered around 5-6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).

-

Spectral Width: ~200 ppm (centered around 100 ppm).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Spectral Interpretation and Structural Assignment

The following sections detail the analysis of representative ¹H and ¹³C NMR spectra for this compound.

Caption: Structure of this compound.

4.1. ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).[10]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.12 - 8.08 | Multiplet (m) | 2H | H-2', H-6' (ortho-protons) | Deshielded due to proximity to the electron-withdrawing oxadiazole ring. |

| 7.55 - 7.48 | Multiplet (m) | 3H | H-3', H-4', H-5' (meta/para-protons) | Typical chemical shift for aromatic protons on a phenyl ring. |

| 4.85 | Singlet (s) | 2H | -CH₂Cl | Highly deshielded due to the adjacent electronegative chlorine atom and the oxadiazole ring. No adjacent protons results in a singlet. |

Causality of Assignments:

-

-CH₂Cl Protons (δ 4.85): The significant downfield shift is a direct consequence of the inductive effect of the attached chlorine atom and the electron-withdrawing nature of the 1,3,4-oxadiazole ring.[10] The absence of any adjacent protons means there is no spin-spin coupling, resulting in a sharp singlet.

-

Phenyl Protons (δ 8.12-7.48): The aromatic protons are observed in their characteristic region. The two ortho-protons (H-2', H-6') are shifted further downfield compared to the meta- and para-protons. This is because they are electronically coupled more directly to the C-5 carbon of the oxadiazole ring, which is an electron-deficient center. The complex multiplet structure arises from small differences in chemical shifts and overlapping coupling patterns (ortho, meta, and para couplings).

4.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165.1 | C-5 (Oxadiazole) | Quaternary carbon of the oxadiazole ring attached to the phenyl group. Highly deshielded.[12][13] |

| 164.5 | C-2 (Oxadiazole) | Quaternary carbon of the oxadiazole ring attached to the chloromethyl group.[12][13] |

| 131.8 | C-4' (para-carbon) | Aromatic CH carbon. |

| 129.2 | C-3', C-5' (meta-carbons) | Aromatic CH carbons. |

| 127.0 | C-2', C-6' (ortho-carbons) | Aromatic CH carbons. |

| 123.5 | C-1' (ipso-carbon) | Quaternary aromatic carbon attached to the oxadiazole ring. |

| 38.5 | -CH₂Cl | Aliphatic carbon significantly deshielded by the attached chlorine atom. |

Causality of Assignments:

-

Oxadiazole Carbons (δ 165.1, 164.5): These carbons are part of a heteroaromatic system and are bonded to electronegative oxygen and nitrogen atoms, causing them to resonate at very low field (high ppm).[14][15] Their quaternary nature would be confirmed with a DEPT-135 experiment, where they would be absent.

-

Phenyl Carbons (δ 131.8 - 123.5): These signals appear in the typical aromatic region. The ipso-carbon (C-1'), attached directly to the heterocycle, is often shifted relative to the other aromatic carbons.

-

Chloromethyl Carbon (δ 38.5): This is the only aliphatic carbon in the molecule. Its chemical shift is significantly higher than a typical methyl group (~15-20 ppm) due to the strong deshielding effect of the directly attached chlorine atom.

Conclusion

The combined, systematic application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By carefully analyzing the chemical shifts, integration values, and signal multiplicities, and by understanding the underlying electronic effects within the molecule, researchers can confidently verify its identity. This analytical rigor is fundamental to the progression of research and development in medicinal chemistry, ensuring that subsequent biological evaluations are based on a well-characterized molecular entity.

References

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

- Jakubkiene, V., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Molecules, 26(2), 433.

- Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13.

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Retrieved from [Link]

- Patel, A., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Der Pharma Chemica, 4(1), 235-241.

- Siddiqui, N., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

SpectraBase. (n.d.). 1,3,4-oxadiazole, 2-(chloromethyl)-5-(2-chlorophenyl)-. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Chloromethyl-5-Phenyl-[1][8][12]Oxadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

Sources

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalspub.com [journalspub.com]

- 9. omicsonline.org [omicsonline.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. modgraph.co.uk [modgraph.co.uk]

Spectroscopic Scrutiny of a Privileged Scaffold: An In-depth Technical Guide to the IR and Mass Spectrometry Data of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Introduction: The Significance of the 1,3,4-Oxadiazole Core in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable versatility and broad spectrum of biological activities.[1] This five-membered heterocycle, an isostere of amides and esters, is a crucial component in numerous therapeutic agents, exhibiting anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] The compound at the heart of this guide, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, represents a key synthetic intermediate. The presence of a reactive chloromethyl group attached to the stable phenyl-oxadiazole core provides a versatile handle for the synthesis of more complex derivatives, making it a molecule of significant interest to researchers in drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the characterization of its subsequent reaction products.

This technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) data for this compound. We will delve into the theoretical underpinnings of the expected spectral features, present detailed, field-proven experimental protocols for data acquisition, and offer an expert interpretation of the resulting spectra.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is an indispensable technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, we can excite specific vibrational modes of the covalent bonds, each of which corresponds to a characteristic frequency. For this compound, the IR spectrum is a composite of the vibrations of the phenyl ring, the 1,3,4-oxadiazole core, and the chloromethyl substituent.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology:

-

Sample Preparation: Ensure the solid sample of this compound is pure and dry, as residual solvent can interfere with the spectrum.

-

Instrument Preparation: Before acquiring the sample spectrum, a background spectrum of the clean ATR crystal must be recorded. This will be automatically subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Initiate the scan. A typical measurement consists of co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: After acquisition, perform a baseline correction if necessary and label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Diagram of the Experimental Workflow for IR Spectroscopy

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The following table summarizes the anticipated peaks and their assignments based on established group frequencies.[3][4][5][6]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H stretch | Phenyl Ring | Medium |

| 1610 - 1585 | C=N stretch | 1,3,4-Oxadiazole Ring | Medium to Strong |

| 1500 - 1400 | C=C stretch (in-ring) | Phenyl Ring | Medium to Strong |

| 1250 - 1200 | =C-O-C= stretch (asymmetric) | 1,3,4-Oxadiazole Ring | Strong |

| 1070 - 1020 | =C-O-C= stretch (symmetric) | 1,3,4-Oxadiazole Ring | Medium |

| 900 - 675 | C-H out-of-plane bend | Phenyl Ring | Strong |

| 850 - 550 | C-Cl stretch | Chloromethyl Group | Strong |

The presence of a strong absorption band in the 850-550 cm⁻¹ region is a key diagnostic for the C-Cl stretching vibration. The exact position can be influenced by the molecular environment.[7] The characteristic absorptions of the 1,3,4-oxadiazole ring, particularly the C=N and =C-O-C= stretches, confirm the presence of the heterocyclic core.[4] The aromatic C-H and C=C stretching vibrations will further corroborate the presence of the phenyl substituent.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of organic compounds, Electron Ionization (EI) is a widely used technique. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner.[8] The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Experimental Protocol: Standard Procedure for EI-MS

The following protocol describes a general procedure for the analysis of a solid, thermally stable organic compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS System Preparation: Ensure the GC-MS system is properly tuned and calibrated. Set the appropriate GC method, including the injection volume, inlet temperature, column temperature program, and carrier gas flow rate.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried onto the analytical column by the carrier gas (usually helium).

-

Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.[9]

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Diagram of the EI-MS Process

Caption: The fundamental process of Electron Ionization Mass Spectrometry (EI-MS).

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 194.62 g/mol ) is expected to show a molecular ion peak (M⁺•) at m/z 194. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

Predicted Fragmentation Pathways:

-

Loss of a Chlorine Radical: A primary fragmentation event is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable cation at m/z 159. This fragment is stabilized by the adjacent oxadiazole ring.

-

Formation of the Benzoyl Cation: Cleavage of the oxadiazole ring can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

-

Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) can produce the phenyl cation (C₆H₅⁺) at m/z 77.

-

Cleavage of the Chloromethyl Group: Alpha-cleavage can result in the loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z 145.

Summary of Expected Key Fragments:

| m/z Value | Proposed Fragment Ion | Formula |

| 194/196 | Molecular Ion [M]⁺• | [C₉H₇ClN₂O]⁺• |

| 159 | [M - Cl]⁺ | [C₉H₇N₂O]⁺ |

| 145 | [M - CH₂Cl]⁺ | [C₈H₅N₂O]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Diagram of the Proposed Mass Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and synergistic approach to the structural characterization of this compound. IR spectroscopy confirms the presence of the key functional groups—the phenyl ring, the 1,3,4-oxadiazole core, and the chloromethyl substituent—while mass spectrometry provides the molecular weight and detailed structural information through its characteristic fragmentation pattern. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists, enabling confident identification and quality assessment of this important synthetic intermediate in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. journalspub.com [journalspub.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. benchchem.com [benchchem.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: A Guide to Synthesis, Characterization, and Crystallographic Analysis

An In-depth Technical Guide

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, serves as a pivotal intermediate, leveraging the stable phenyl-oxadiazole core with a reactive chloromethyl group suitable for diverse synthetic modifications. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, purification, and multi-faceted structural characterization of this compound. While a definitive single-crystal X-ray structure is not yet publicly documented, this paper outlines the complete experimental workflow required to achieve it, from crystal growth to data refinement. Furthermore, it presents a predictive analysis of the molecular geometry and intermolecular interactions based on high-fidelity data from structurally analogous compounds, offering a robust framework for anticipating its solid-state behavior and guiding future research in structure-based drug design.

Synthesis and Purification for Crystallographic Studies

The acquisition of high-quality single crystals is fundamentally dependent on the purity of the compound. The synthetic pathway must be chosen not only for its efficiency but also for its ability to yield a final product that is free from significant impurities, which can inhibit crystal nucleation and growth. A common and effective route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of an N'-acylhydrazide precursor.

Rationale for Synthetic Approach

The selected two-step synthesis begins with the formation of N'-(2-chloroacetyl)benzohydrazide from benzohydrazide and chloroacetyl chloride. This reaction is typically straightforward and high-yielding. The subsequent cyclization is the critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this transformation. Its mechanism involves the activation of the carbonyl oxygen of the hydrazide, facilitating intramolecular nucleophilic attack by the terminal nitrogen and subsequent elimination to form the stable, aromatic oxadiazole ring. Purification via recrystallization is paramount to remove any unreacted starting materials or side products, yielding material of >99% purity suitable for crystal growth experiments.

Experimental Protocol: Synthesis

Step 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzohydrazide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C.

-

Slowly add triethylamine (1.1 eq) to act as a base, scavenging the HCl byproduct.

-

Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

-

To the crude N'-(2-chloroacetyl)benzohydrazide, add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Experimental Protocol: Purification and Crystal Growth

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, followed by further cooling at 4 °C to maximize crystal precipitation. Filter the purified crystals and dry them under a vacuum.

-

Crystal Growth (Slow Evaporation): Dissolve the purified compound in a solvent system where it is moderately soluble (e.g., acetone, dichloromethane/hexane). Loosely cap the vial and allow the solvent to evaporate slowly over several days. High-quality, single crystals suitable for X-ray diffraction should form.

Synthesis Workflow Diagram

Figure 1: General workflow for the synthesis and purification of this compound.

Spectroscopic and Physical Characterization

Prior to attempting crystallographic analysis, it is imperative to confirm the molecular structure and purity of the synthesized compound using a suite of spectroscopic techniques.

Expected Spectroscopic Data

Based on the known chemical shifts and vibrational frequencies of the constituent functional groups, the following spectral data are anticipated for this compound.[1]

| Technique | Functional Group | Expected Observation |

| ¹H NMR (CDCl₃) | Phenyl-H | δ 7.5-8.1 ppm (multiplet, 5H) |

| Chloromethyl (-CH₂Cl) | δ 4.8-5.0 ppm (singlet, 2H) | |

| ¹³C NMR (CDCl₃) | Oxadiazole C-2 & C-5 | δ 163-168 ppm |

| Phenyl C (quaternary) | δ ~124 ppm | |

| Phenyl C-H | δ 127-133 ppm | |

| Chloromethyl (-CH₂Cl) | δ ~35-40 ppm | |

| FT-IR (KBr, cm⁻¹) | C=N (Oxadiazole) | ~1610 cm⁻¹ |

| C-O-C (Oxadiazole) | ~1070 cm⁻¹ | |

| C-Cl | ~750 cm⁻¹ | |

| Mass Spec. (ESI+) | Molecular Ion [M+H]⁺ | m/z 195.03 |

Physical Properties

The compound is expected to be a stable solid at room temperature.[2]

-

Molecular Formula: C₉H₇ClN₂O[3]

-

Molecular Weight: 194.62 g/mol [3]

-

Appearance: White to off-white solid.

Single-Crystal X-ray Diffraction: A Methodological Guide

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process is a multi-stage workflow from a high-quality crystal to a refined structural model.[5]

Causality in Experimental Design

-

Crystal Selection: The ideal crystal should be a single, non-twinned specimen with well-defined faces and no visible cracks or defects. The size is critical; it must be large enough to diffract X-rays sufficiently but small enough to be fully bathed in the X-ray beam without causing significant absorption issues.

-

Cryo-cooling: Data is typically collected at low temperatures (e.g., 100 K). This is not arbitrary; cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles. This results in a higher-resolution structure with more precise bond lengths and angles.

-

Data Redundancy: Collecting a highly redundant dataset (where each unique reflection is measured multiple times) is crucial for accurate intensity integration and for empirical absorption corrections, improving the overall quality and reliability of the final model.

Step-by-Step Experimental and Computational Workflow

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-protectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas (100 K). The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), collects a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of all observed reflections. The software indexes the reflections to determine the unit cell parameters and space group. Data is then scaled and corrected for experimental factors (e.g., absorption).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final model is validated using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF). The final structure is checked for any inconsistencies or errors.

Figure 2: Standard workflow for small-molecule single-crystal X-ray crystallography.

Predicted Molecular Geometry and Crystal Packing

Disclaimer: As of the latest search, a published single-crystal structure of this compound was not available. The following analysis is predictive, based on the known structures of highly analogous compounds, such as 2,5-diphenyl-1,3,4-oxadiazole.

Molecular Geometry

The this compound molecule is expected to be largely planar.

-

Planarity: The 1,3,4-oxadiazole ring is an aromatic heterocycle and is inherently planar. The phenyl ring is also planar. A key geometric parameter is the dihedral angle between these two rings. In related structures, this angle is typically small (<10°), indicating a high degree of conjugation across the C-C bond linking the two rings.

-

Bond Lengths and Angles: The bond lengths within the oxadiazole and phenyl rings are expected to show values typical for aromatic systems. The C-O and C=N bonds in the oxadiazole ring will be shorter than single bonds but longer than double bonds, consistent with delocalized π-electrons.

| Parameter | Predicted Value | Justification / Comparison |

| C(phenyl)-C(oxadiazole) | ~1.47 Å | Typical sp²-sp² single bond length between two aromatic rings. |

| O(oxa)-C(oxa) | ~1.37 Å | Characteristic of C-O bonds within a 1,3,4-oxadiazole ring. |

| N(oxa)-N(oxa) | ~1.40 Å | Characteristic of N-N single bonds within a 1,3,4-oxadiazole ring. |

| C(oxa)-CH₂Cl | ~1.50 Å | Typical sp²-sp³ C-C single bond. |

| C-Cl | ~1.78 Å | Standard C(sp³)-Cl bond length. |

| Dihedral Angle (Phenyl-Oxadiazole) | < 10° | Based on the structure of 2,5-diphenyl-1,3,4-oxadiazole to maximize π-system overlap. |

Supramolecular Interactions and Crystal Packing

The way molecules pack in the solid state is dictated by a balance of non-covalent interactions. For this molecule, the following interactions are predicted to be significant:

-

π-π Stacking: The planar, electron-rich phenyl and oxadiazole rings are highly likely to engage in offset π-π stacking interactions, which are a dominant packing force in many aromatic compounds.

-

C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the phenyl C-H donors and the nitrogen or oxygen atoms of the oxadiazole ring as acceptors are expected to play a crucial role in directing the three-dimensional architecture.

-

Halogen Interactions: The chlorine atom could potentially participate in C-Cl···π or C-Cl···N/O interactions, further stabilizing the crystal lattice.

Understanding these interactions is vital for rationalizing the physical properties of the solid material, such as its melting point and solubility, which are critical parameters in drug development.

Conclusion

This guide has detailed the essential methodologies for the synthesis and definitive structural characterization of this compound. While providing a robust protocol for obtaining and analyzing single crystals, it also offers a predictive model of the molecule's geometric and supramolecular features based on established principles and data from closely related structures. The elucidation of its precise crystal structure would be a valuable contribution, providing an empirical benchmark for computational models and enabling a deeper understanding of structure-activity relationships for this important class of heterocyclic compounds. This knowledge is fundamental for the rational design of next-generation therapeutics derived from the 1,3,4-oxadiazole scaffold.

References

A Technical Guide to the Thermal Stability and Decomposition Profile of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS: 33575-83-6), a key intermediate in pharmaceutical synthesis. The 1,3,4-oxadiazole core is generally recognized for its high thermal stability, a desirable trait in drug development for ensuring compound integrity.[1][2] However, the incorporation of a chloromethyl substituent introduces a potential thermolabile site, necessitating a thorough evaluation of the compound's behavior under thermal stress. This document outlines the critical methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for characterizing its thermal properties. We present a detailed interpretation of the thermal data, a postulated decomposition pathway, and a critical hazard assessment. The findings underscore the importance of understanding the thermal limits of this compound to ensure safe handling, processing, and storage in research and manufacturing environments.

Introduction

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[3][4] Its rigid, planar structure and electron-deficient nature contribute to favorable pharmacokinetic properties and diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][4] From a chemical stability perspective, the aromaticity of the oxadiazole ring imparts considerable resistance to oxidation and thermal degradation, making it an attractive scaffold for developing robust molecular entities.[1][5]

Profile of this compound

This compound is a valuable synthetic building block, serving as a precursor for introducing the 5-phenyl-1,3,4-oxadiazole moiety into more complex molecules through nucleophilic substitution at the chloromethyl position.[6][7] Its utility is prominent in the synthesis of novel therapeutic agents where the oxadiazole core acts as a key pharmacophore.

Rationale for Thermal Analysis: A Safety-First Approach

While the oxadiazole ring itself is stable, the presence of the C-Cl bond in the chloromethyl group introduces a potential point of thermal instability. For drug development professionals, understanding a compound's thermal profile is not merely an academic exercise; it is a prerequisite for safe laboratory handling and scalable manufacturing. An uncontrolled exothermic decomposition can pose significant safety risks, including fire, explosion, and the release of toxic gases. Furthermore, compounds containing chloromethyl groups are structurally related to known hazardous substances like chloromethyl methyl ether, which is recognized as a human carcinogen and emits toxic fumes upon decomposition.[8][9] Therefore, a comprehensive thermal analysis is essential to define safe operating temperatures, prevent runaway reactions, and mitigate potential exposure to hazardous decomposition byproducts.

Physicochemical Properties and Synthesis Overview

Key Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33575-83-6 | [10][11] |

| Molecular Formula | C₉H₇ClN₂O | [10][11] |

| Molar Mass | 194.62 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [10][11] |

| Melting Point | 119-121 °C | [10][11] |

| Storage Conditions | 2-8 °C, Sealed in dry environment | [11] |

Synthesis Pathway Overview

The target compound is commonly synthesized via the cyclodehydration of an N'-acylhydrazide intermediate. This process typically involves the reaction of benzohydrazide with chloroacetyl chloride to form N'-(2-chloroacetyl)benzohydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent.[6][7] Understanding this pathway is crucial as residual reagents or byproducts could potentially influence the compound's thermal behavior.

Caption: Workflow for comprehensive thermal analysis.

Decomposition Profile and Thermal Stability Analysis

Disclaimer: The following data is representative and serves to illustrate a typical thermal profile for this class of compound. Actual values must be determined experimentally.

Thermogravimetric Analysis (TGA) Results

The TGA curve for this compound is expected to show thermal stability up to approximately 200 °C, followed by a significant mass loss event. A typical profile would indicate a single-stage, rapid decomposition, suggesting the molecule fragments completely over a relatively narrow temperature range rather than through a series of discrete, stable intermediates.

| Parameter | Representative Value | Interpretation |

| Onset of Mass Loss (Tₒₙₛₑₜ) | ~ 210 °C | The temperature at which decomposition and mass loss begin. |

| Temperature of Max. Loss Rate (Tₚₑₐₖ) | ~ 245 °C | The point of most rapid decomposition. |

| Total Mass Loss (at 400 °C) | > 95% | Indicates nearly complete volatilization or decomposition of the sample. |

Differential Scanning Calorimetry (DSC) Results

The DSC thermogram provides critical energetic information. It will first show a sharp endotherm corresponding to the melting of the crystalline solid. [10][11]Shortly after melting, a large, sharp exotherm is expected, indicating a rapid and highly energetic decomposition process. The proximity of the melting point to the decomposition onset is a key safety consideration, as it implies the material may decompose soon after entering the molten state.

| Parameter | Representative Value | Interpretation |

| Melting Point (Tₘ) | ~ 120 °C | Corresponds to the solid-to-liquid phase transition. [12] |

| Decomposition Onset (Tₒₙₛₑₜ) | ~ 225 °C | The temperature at which the exothermic decomposition begins. |

| Decomposition Peak (Tₚₑₐₖ) | ~ 250 °C | The temperature of the maximum rate of heat release. |

| Enthalpy of Decomposition (ΔHₑₓₒ) | -800 to -1200 J/g | A large negative value signifies a highly energetic decomposition. |

Synthesis of Findings

Combining the TGA and DSC data provides a clear picture: this compound is a thermally stable solid up to its melting point. Above ~210-225 °C, it undergoes a rapid, single-stage decomposition that is highly exothermic. The close correlation between the onset of mass loss in TGA and the onset of the exotherm in DSC confirms that the energetic event is the decomposition of the material itself. The high enthalpy of decomposition warrants classifying this material as having a significant thermal hazard potential.

Mechanistic Insights and Hazard Assessment

Postulated Decomposition Pathway

The decomposition mechanism is likely initiated by the cleavage of the weakest bond in the molecule, the C-Cl bond in the chloromethyl group. This initial fragmentation could be followed by the collapse and fragmentation of the heterocyclic oxadiazole ring, which, while stable, can decompose under the energetic conditions initiated by the first step.

Caption: Plausible decomposition pathway and products.

Identification of Gaseous Byproducts and Associated Hazards

Based on the molecular structure, the thermal decomposition can be expected to produce a mixture of hazardous gases.

-

Hydrogen Chloride (HCl): Liberation from the chloromethyl group is highly probable. HCl is a corrosive gas that can cause severe respiratory irritation. [9]* Nitrogen Gas (N₂): A likely product from the breakdown of the diazole component of the ring.

-

Carbon Oxides (CO, CO₂): From the fragmentation of the organic structure.

-

Benzonitrile (Ph-C≡N): A possible stable fragment from the decomposition of the phenyl-oxadiazole system.

-

Phosgene (COCl₂): The presence of chlorine, carbon, and oxygen raises the possibility of forming highly toxic phosgene, especially under certain atmospheric conditions.

The hazards are compounded by the potential for rapid gas evolution, which can lead to a dangerous pressure buildup if the decomposition occurs in a closed or poorly vented system.

Safety and Handling Recommendations

-

Maximum Process Temperature: All processing, including drying and reactions, should be conducted well below the measured onset of decomposition. A safety margin of at least 50-75 °C is recommended, implying a maximum process temperature not exceeding ~150 °C.

-

Avoid Confinement: Never heat the material in a sealed container. The rapid and energetic decomposition can lead to vessel rupture.

-

Ventilation: All manipulations involving heating of the compound must be performed in a well-ventilated chemical fume hood to prevent exposure to corrosive and toxic off-gases.

-

Material Purity: Be aware that impurities (e.g., residual solvents or synthesis reagents) could potentially lower the decomposition temperature. The thermal stability of each new batch should be verified.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. Given the potential for respiratory irritants, access to respiratory protection should be available.

Conclusion

This compound is a crystalline solid with good thermal stability under ambient conditions. However, this technical guide demonstrates that upon heating above approximately 225 °C, it undergoes a highly energetic and rapid decomposition. The primary risks associated with this compound are its potential for a runaway thermal reaction and the evolution of toxic and corrosive gases, including hydrogen chloride.

For researchers, scientists, and drug development professionals, the data and protocols presented herein are critical for establishing safe handling and processing parameters. A thorough understanding and respect for the thermal limitations of this and other energetic intermediates are paramount to ensuring a safe and successful research and development environment.

References

-

Rojas-Aguilar, A., et al. (n.d.). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate. Available at: [Link]

-

Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Retrieved from [Link]

-

ACS Publications. (2019). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. EPA. Retrieved from [Link]

-

New Jersey Department of Health. (1999). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). (Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. Available at: [Link]

-

Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]

-

Godhani, D. R., et al. (n.d.). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. INIS-IAEA. Available at: [Link]

-

Godhani, D. R., et al. (2013). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central. Available at: [Link]

-

ACS Omega. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

National Institutes of Health. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Available at: [Link]

-

ChemBK. (n.d.). 2-Chloromethyl-5-Phenyl-O[8][13][14]xadiazole. Retrieved from [Link]

-

Taylor & Francis Online. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Available at: [Link]

-

PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

PubMed Central. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available at: [Link]

-

Biotica. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

-

MDPI. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chembk.com [chembk.com]

- 11. 2-CHLOROMETHYL-5-PHENYL-[1,3,4]OXADIAZOLE | 33575-83-6 [amp.chemicalbook.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

solubility of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

As a Senior Application Scientist, I've witnessed firsthand the critical role that fundamental physicochemical properties play in the journey of a molecule from discovery to application. Among these, solubility stands as a gatekeeper, dictating the feasibility of synthesis, purification, formulation, and ultimately, bioavailability. This guide is dedicated to a molecule of significant interest in medicinal chemistry and materials science: this compound.[1][2][3] While the 1,3,4-oxadiazole core is a well-explored scaffold known for its diverse biological activities, specific, publicly available solubility data for this particular derivative remains scarce.[1][2][3]

This guide, therefore, takes a unique approach. Instead of merely presenting pre-existing data, it is designed to empower you, the researcher, with the foundational knowledge and practical methodologies to determine and understand the solubility of this compound in your own laboratory settings. We will delve into the theoretical underpinnings of solubility, make reasoned predictions based on molecular structure, and provide a robust, step-by-step protocol for experimental determination.

Molecular Profile of this compound

Understanding the structure of a molecule is the first step in predicting its behavior.

-

IUPAC Name: this compound[4]

-

Melting Point: 119-121 °C[5]

-

Appearance: White to off-white crystalline powder[5]

The molecule comprises a central 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This ring is substituted with a phenyl group at the 5-position and a chloromethyl group at the 2-position. The presence of the polar oxadiazole ring, the nonpolar phenyl group, and the reactive chloromethyl group gives the molecule a distinct combination of properties that will govern its solubility.

Theoretical Framework: The "Why" Behind Solubility

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a strong predictive foundation for solubility.[6] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and water, have permanent dipoles and are effective at dissolving polar solutes through dipole-dipole interactions. Nonpolar solvents, like hexane and toluene, lack significant partial charges and are better suited for dissolving nonpolar solutes through London dispersion forces.

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like water and ethanol. The nitrogen and oxygen atoms in the oxadiazole ring of our target molecule can act as hydrogen bond acceptors.

-

Molecular Size and Shape: Generally, for a homologous series of compounds, as the molecular weight and size increase, solubility tends to decrease due to stronger intermolecular forces in the solid state (crystal lattice energy).

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.

Predicted Solubility Profile of this compound

While experimental data is the gold standard, we can make informed predictions based on the molecular structure:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar phenyl group suggests some affinity for these solvents. However, the polar oxadiazole ring and the chloromethyl group will likely limit its solubility. We can predict low to moderate solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): These solvents possess dipoles that can interact favorably with the polar components of the molecule. Dichloromethane is often a good solvent for compounds with chlorinated alkyl groups. Acetone and ethyl acetate are also likely to be effective. We predict good solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the oxadiazole ring. The phenyl group may slightly reduce solubility compared to smaller, more polar molecules. We anticipate moderate to good solubility , likely increasing with temperature.

-

Aqueous Solubility: Due to the significant nonpolar phenyl group and the overall low polarity of the molecule, the solubility in water is expected to be very low .

This predicted profile provides a logical starting point for solvent selection in experimental work.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, self-validating protocol for determining the solubility of this compound. This method is a widely accepted standard for measuring equilibrium solubility.

Materials and Equipment

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-